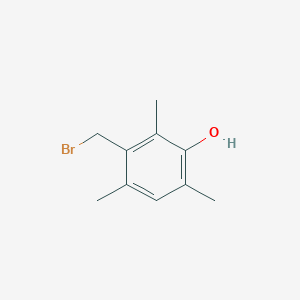

3-(Bromomethyl)-2,4,6-trimethylphenol

Beschreibung

3-(Bromomethyl)-2,4,6-trimethylphenol (CAS: 1535410-87-7) is a brominated phenolic compound with the molecular formula C₁₀H₁₃BrO . It features a bromomethyl (-CH₂Br) substituent at the 3-position of a 2,4,6-trimethylphenol backbone. This structure introduces unique steric and electronic effects compared to non-brominated analogs, influencing its reactivity, solubility, and biological activity. The compound is utilized in specialized syntheses, such as coordination polymers, where its bromine moiety facilitates crosslinking or further functionalization .

Eigenschaften

CAS-Nummer |

212835-16-0 |

|---|---|

Molekularformel |

C10H13BrO |

Molekulargewicht |

229.11 g/mol |

IUPAC-Name |

3-(bromomethyl)-2,4,6-trimethylphenol |

InChI |

InChI=1S/C10H13BrO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |

InChI-Schlüssel |

DPOJFSSUIJHUDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1CBr)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. One common method is the reaction of 2,4,6-trimethylphenol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of 3-(Bromomethyl)-2,4,6-trimethylphenol .

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2,4,6-trimethylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of hydrobromic acid (HBr) in combination with a solvent like xylene can also be employed for efficient bromination .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

Oxidation: The compound can be oxidized to form 3-(Bromomethyl)-2,4,6-trimethylphenol oxide under specific conditions.

Reduction: Reduction of the bromomethyl group can yield 2,4,6-trimethylphenol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Substituted phenols with various functional groups.

Oxidation: Phenolic oxides.

Reduction: Trimethylphenol.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-2,4,6-trimethylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trimethylphenol (TMP)

- Structural Differences : TMP lacks the bromomethyl group, with methyl substituents at positions 2, 4, and 6.

- Reactivity: Polymerization: TMP acts as a comonomer in polyphenol synthesis but reduces polymer yield (67% conversion) compared to 2,4-dimethylphenol (90% conversion). Steric hindrance from methyl groups limits reactivity . Oxidation: FeCl₂ selectively oxidizes TMP to 3,5-dimethyl-4-hydroxybenzaldehyde. The bromomethyl analog may exhibit altered redox behavior due to bromine's electron-withdrawing effects .

- Biological Activity : TMP suppresses rat ileal contractions with an IC₅₀ = 0.037 mM , outperforming guaiacol (IC₅₀ = 0.18 mM) .

- Environmental Behavior : TMP undergoes photodegradation with a half-life of 7 hours under sunlight, mediated by triplet excited states in natural waters .

3,4,5-Trimethylphenol

- Structural Differences : Methyl groups at positions 3, 4, and 5.

- Reactivity : Exhibits higher methylene substitution efficiency (11% greater than TMP) due to reduced steric hindrance near the hydroxyl group .

- Electronic Effects: The hydroxyl group in 3,4,5-trimethylphenol is less sterically hindered, enhancing its participation in substitution reactions compared to TMP and its brominated derivative .

2,4,6-Tribromophenol

- Structural Differences : Bromine atoms replace methyl groups at positions 2, 4, and 6.

- Physical Properties : Higher molecular weight (330.8 g/mol ) and lower solubility in polar solvents compared to TMP and its bromomethyl analog .

- Environmental Applications : Used as a flame retardant and antimicrobial agent. Its adsorption onto HDI-X polymers is less studied compared to TMP .

Key Comparative Data

Functional Group Effects on Properties

Steric Hindrance

- In contrast, 3,4,5-TMP shows higher reactivity due to accessible ring positions .

Electronic Effects

- Bromine's electron-withdrawing nature may lower the O-H bond dissociation energy (BDE) of 3-(Bromomethyl)-2,4,6-TMP compared to TMP (BDE ≈ 83 kcal/mol for related bisphenols) , altering antioxidant activity.

Environmental Adsorption

- TMP is adsorbed by HDI-X polymers in water treatment systems . Brominated analogs likely exhibit stronger hydrophobic interactions, enhancing adsorption but requiring specialized disposal due to bromine's persistence.

Biologische Aktivität

3-(Bromomethyl)-2,4,6-trimethylphenol (CAS#: 212835-16-0) is a brominated phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 229.11 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity Overview

3-(Bromomethyl)-2,4,6-trimethylphenol exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that brominated phenols can possess antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

2. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The presence of bromine in 3-(Bromomethyl)-2,4,6-trimethylphenol may enhance its electron-donating ability, thus potentially increasing its antioxidant capacity.

3. Enzyme Inhibition

Preliminary studies suggest that 3-(Bromomethyl)-2,4,6-trimethylphenol may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to interact with chloroperoxidase (CPO), where it serves as a competitive inhibitor against catechol and other substrates .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 3-(Bromomethyl)-2,4,6-trimethylphenol displayed notable inhibitory zones in agar diffusion tests, suggesting potential as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Antioxidant Potential

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that 3-(Bromomethyl)-2,4,6-trimethylphenol exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(Bromomethyl)-2,4,6-trimethylphenol | 45 | Free radical scavenging |

| Ascorbic Acid | 35 | Free radical scavenging |

| Gallic Acid | 50 | Free radical scavenging |

The biological activity of 3-(Bromomethyl)-2,4,6-trimethylphenol can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in the phenolic structure allows for hydrogen donation to free radicals.

- Enzyme Interaction : Its ability to inhibit enzymes like CPO suggests a role in modulating biochemical pathways.

- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.